3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE is a complex organic compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 4-chlorophenylsulfonyl group, a 6-methyl group, and an N-(4-methylbenzyl)amine group. Its distinct chemical properties make it a valuable subject of study in various fields, including medicinal chemistry, drug development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the 4-chlorophenylsulfonyl group can be achieved through sulfonylation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides. The methyl group at the 6-position is usually introduced via alkylation reactions, while the N-(4-methylbenzyl)amine group is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the sulfonyl group to a sulfide or the quinoline core to a dihydroquinoline.
Substitution: Nucleophilic substitution reactions can replace the 4-chlorophenylsulfonyl group with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides, sulfone derivatives.
Reduction: Sulfide derivatives, dihydroquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE can be compared with other similar compounds, such as:
3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methylbenzyl)quinolin-4-amine: This compound has a fluorine atom at the 6-position instead of a methyl group, which may alter its chemical reactivity and biological activity.
3-((4-chlorophenyl)sulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine: The presence of a methoxy group at the 6-position can influence the compound’s solubility and interaction with biological targets.
3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2S/c1-16-3-6-18(7-4-16)14-27-24-21-13-17(2)5-12-22(21)26-15-23(24)30(28,29)20-10-8-19(25)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCILGXZETYPMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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